3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with a molecular formula of C15H11FO4. This compound is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a methoxycarbonyl group on the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOHEWHVGAJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683368 | |
| Record name | 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-53-5 | |
| Record name | 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methoxycarbonylbenzene.
Reaction with Benzoic Acid: The intermediate is then reacted with benzoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining an optimal temperature range to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
- 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Uniqueness
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
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